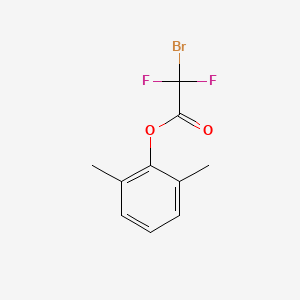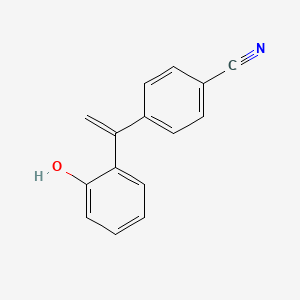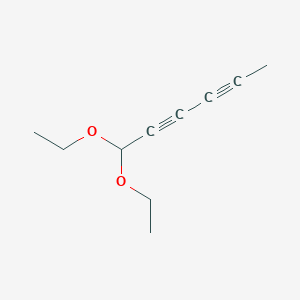
1,1-Diethoxyhexa-2,4-diyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diethoxyhexa-2,4-diyne is an organic compound characterized by the presence of two ethoxy groups attached to a hexadiyne backbone
Preparation Methods
The synthesis of 1,1-Diethoxyhexa-2,4-diyne typically involves the reaction of diacetylene with formaldehyde in the presence of a silver catalyst. This reaction is carried out in a polar solvent at temperatures ranging from 0 to 150°C and pressures from 0.01 to 10 bar . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
Chemical Reactions Analysis
1,1-Diethoxyhexa-2,4-diyne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding diols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of alkenes or alkanes.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
1,1-Diethoxyhexa-2,4-diyne has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for potential biological activities.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of polymers, coatings, and other materials
Mechanism of Action
The mechanism of action of 1,1-Diethoxyhexa-2,4-diyne involves its ability to participate in various chemical reactions due to the presence of reactive triple bonds. These bonds can undergo addition reactions, forming new bonds with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
1,1-Diethoxyhexa-2,4-diyne can be compared with other similar compounds such as:
1,1-Diethoxyhexa-2,4-diene: This compound has double bonds instead of triple bonds, leading to different reactivity and applications.
Hexa-2,4-diyne-1,6-diol: This compound has hydroxyl groups instead of ethoxy groups, which can affect its chemical properties and uses
Properties
CAS No. |
3777-62-6 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1,1-diethoxyhexa-2,4-diyne |
InChI |
InChI=1S/C10H14O2/c1-4-7-8-9-10(11-5-2)12-6-3/h10H,5-6H2,1-3H3 |
InChI Key |
NCIPSGOXMXGQBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C#CC#CC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Hydroxy-8,8-dimethyltetrahydro-4,7-methanobenzo[d][1,3,2]dioxaborole-4(3aH)-carboxylic acid](/img/structure/B14135528.png)
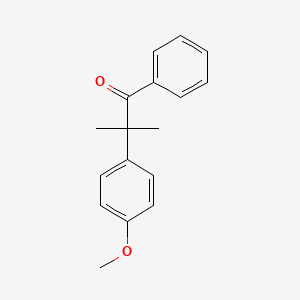
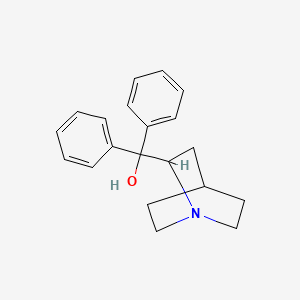
![4-[[(E)-3-phenylprop-2-enylidene]amino]-3-(4-pyridyl)-1H-1,2,4-triazole-5-thione](/img/structure/B14135547.png)

![1-[2-(2-Chlorophenoxy)ethyl]piperazine hydrochloride](/img/structure/B14135559.png)
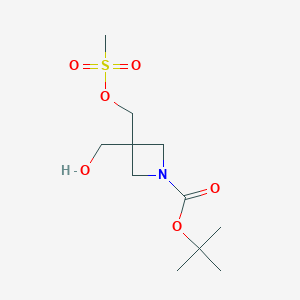
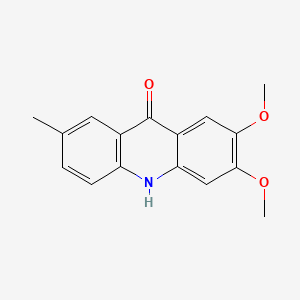
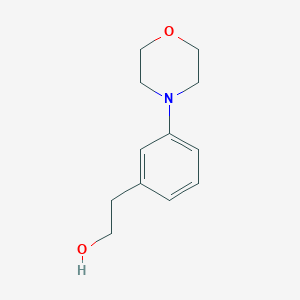
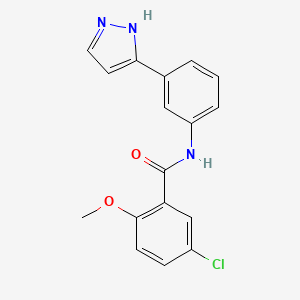
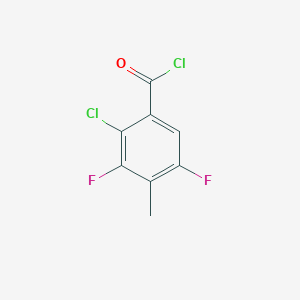
![Bicyclo[4.2.1]nonan-3-one](/img/structure/B14135600.png)
